Cas no 41269-07-2 (Boronic acid, (3-chloropropyl)-)

(3-Chloropropyl)boronic acid is a versatile boronic acid derivative featuring both a reactive boronic acid group and a chloropropyl moiety, making it a valuable intermediate in organic synthesis and cross-coupling reactions. The boronic acid group enables participation in Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds, while the chloropropyl side chain offers further functionalization potential through nucleophilic substitution. This compound is particularly useful in pharmaceutical and materials science applications, where precise molecular modifications are required. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic pathways. Proper handling and storage are recommended to maintain its reactivity and purity.
Boronic acid, (3-chloropropyl)- structure
41269-07-2 structure
Product name:Boronic acid, (3-chloropropyl)-
CAS No:41269-07-2
MF:C3H8BClO2
MW:122.358420372009
CID:3977632
PubChem ID:12063282

Boronic acid, (3-chloropropyl)- Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, (3-chloropropyl)-
    • AKOS006294773
    • 41269-07-2
    • EN300-7456456
    • (3-chloropropyl)boronic acid
    • Inchi: InChI=1S/C3H8BClO2/c5-3-1-2-4(6)7/h6-7H,1-3H2
    • InChI Key: GQDYKFQIPPIFMJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 122.0305874Da
  • Monoisotopic Mass: 122.0305874Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 41.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

Boronic acid, (3-chloropropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7456456-5.0g
(3-chloropropyl)boronic acid
41269-07-2 95%
5.0g
$2401.0 2024-05-23
Enamine
EN300-7456456-0.1g
(3-chloropropyl)boronic acid
41269-07-2 95%
0.1g
$729.0 2024-05-23
Enamine
EN300-7456456-1.0g
(3-chloropropyl)boronic acid
41269-07-2 95%
1.0g
$828.0 2024-05-23
Enamine
EN300-7456456-2.5g
(3-chloropropyl)boronic acid
41269-07-2 95%
2.5g
$1623.0 2024-05-23
Enamine
EN300-7456456-10.0g
(3-chloropropyl)boronic acid
41269-07-2 95%
10.0g
$3561.0 2024-05-23
Enamine
EN300-7456456-0.25g
(3-chloropropyl)boronic acid
41269-07-2 95%
0.25g
$762.0 2024-05-23
Enamine
EN300-7456456-0.5g
(3-chloropropyl)boronic acid
41269-07-2 95%
0.5g
$795.0 2024-05-23
Enamine
EN300-7456456-0.05g
(3-chloropropyl)boronic acid
41269-07-2 95%
0.05g
$695.0 2024-05-23

Additional information on Boronic acid, (3-chloropropyl)-

Recent Advances in the Application of Boronic Acid, (3-chloropropyl)- (CAS: 41269-07-2) in Chemical Biology and Pharmaceutical Research

Boronic acid derivatives have garnered significant attention in chemical biology and pharmaceutical research due to their versatile reactivity and applications in drug discovery, materials science, and catalysis. Among these, (3-chloropropyl)boronic acid (CAS: 41269-07-2) has emerged as a valuable building block for the synthesis of bioactive molecules and functional materials. This research brief highlights the latest advancements in the utilization of this compound, focusing on its role in medicinal chemistry, targeted drug delivery, and novel therapeutic strategies.

Recent studies have demonstrated the potential of (3-chloropropyl)boronic acid as a key intermediate in the synthesis of boron-containing drugs. Its unique reactivity allows for the formation of stable boronate esters with diols and other nucleophiles, making it particularly useful in the development of protease inhibitors and carbohydrate-binding agents. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this boronic acid derivative into a series of novel anticancer agents targeting the ubiquitin-proteasome pathway, showing improved selectivity and reduced off-target effects compared to previous generations of proteasome inhibitors.

In the field of targeted drug delivery, researchers have exploited the ability of (3-chloropropyl)boronic acid to form pH-sensitive linkages with various carriers. A recent breakthrough published in Advanced Drug Delivery Systems demonstrated how this compound could be conjugated to polymeric nanoparticles, creating a smart delivery system that releases its payload specifically in the acidic tumor microenvironment. This approach significantly enhanced the therapeutic index of several chemotherapeutic agents in preclinical models, while minimizing systemic toxicity.

The compound's utility extends beyond therapeutic applications. A 2024 study in ACS Applied Materials & Interfaces detailed its incorporation into novel sensor materials for glucose detection. The researchers developed a boronic acid-functionalized hydrogel that showed remarkable sensitivity and selectivity for glucose, with potential applications in continuous glucose monitoring systems for diabetes management. The (3-chloropropyl) moiety proved crucial for achieving optimal spacing of boronic acid groups on the polymer backbone, enabling enhanced binding affinity.

From a synthetic chemistry perspective, recent methodological advances have improved the accessibility and handling of (3-chloropropyl)boronic acid. A team at MIT reported in Organic Process Research & Development a scalable, safer protocol for its synthesis and purification, addressing previous challenges related to stability and storage. These process improvements are expected to facilitate broader adoption of this reagent in both academic and industrial settings.

Looking forward, the unique properties of (3-chloropropyl)boronic acid continue to inspire innovative applications. Current research directions include its use in developing covalent inhibitors for emerging therapeutic targets, creating dynamic covalent materials for tissue engineering, and designing novel antimicrobial agents. As our understanding of boronic acid chemistry deepens, this compound is poised to play an increasingly important role in bridging chemical synthesis with biological applications.

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